Benzamide, 3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N-(4-hydroxyphenyl)-, also known as GTx-758, is a synthetic compound with the molecular formula and a molecular weight of 341.3 g/mol. This compound features a complex structure characterized by two fluorine atoms, two hydroxyl groups, and an amide functional group. Its CAS number is 938067-78-8, and it is primarily utilized in research settings for its potential biological activities, particularly as an estrogen receptor alpha agonist .
This compound exhibits significant biological activity as an estrogen receptor alpha agonist, which suggests its potential role in hormone-related therapies. It has been investigated for its antineoplastic properties, particularly in the context of prostate cancer treatment. The mechanism involves binding to the estrogen receptor, thereby activating pathways that could inhibit tumor growth .
The synthesis of Benzamide, 3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N-(4-hydroxyphenyl)- typically involves the following steps:
Benzamide, 3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N-(4-hydroxyphenyl)- has several applications:
Research indicates that Benzamide, 3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N-(4-hydroxyphenyl)- interacts specifically with estrogen receptors. Its binding affinity and agonistic activity have been characterized in vitro, showing promising results in modulating estrogen-related biological processes. Such interactions are crucial for understanding its potential therapeutic effects and side effects .
Benzamide, 3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N-(4-hydroxyphenyl)- can be compared with several similar compounds that share structural features but differ in substituent positions or types:
Compound Name | Molecular Formula | Key Differences |
---|---|---|
4-Fluoro-N-(4-hydroxyphenyl)benzamide | Lacks additional hydroxyl group; smaller size | |
N-(4-Fluorophenyl)benzamide | No hydroxyl groups; simpler structure | |
4-Chloro-N-(4-hydroxyphenyl)benzamide | Contains a chlorine instead of fluorine | |
3-Fluoro-N-[4-(hydroxycarbamoyl)phenyl]benzamide | Different functional groups affecting reactivity |
The uniqueness of Benzamide, 3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N-(4-hydroxyphenyl)- lies in its dual hydroxyl substitution combined with fluorine atoms, which enhances its reactivity and specificity towards estrogen receptors compared to other similar compounds .